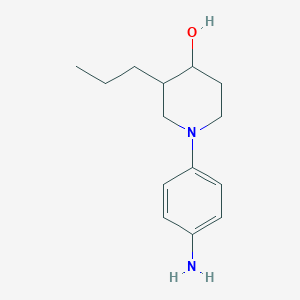
2-氨基-N-环丙基噻唑-5-磺酰胺
描述
2-amino-N-cyclopropylthiazole-5-sulfonamide is a useful research compound. Its molecular formula is C6H9N3O2S2 and its molecular weight is 219.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-amino-N-cyclopropylthiazole-5-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-N-cyclopropylthiazole-5-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗癌应用
2-氨基噻唑骨架是 2-氨基-N-环丙基噻唑-5-磺酰胺的一部分,已成为药物化学和药物发现研究中一个很有前途的骨架 . 该母核是某些临床应用的抗癌药物(如达沙替尼和阿尔佩利西)的基本组成部分 . 不同的 2-氨基噻唑类似物已表现出对多种人类癌细胞系(如乳腺癌、白血病、肺癌、结肠癌、中枢神经系统肿瘤、黑色素瘤、卵巢癌、肾癌和前列腺癌)的强效和选择性纳摩尔抑制活性 .
抗肿瘤应用
同一组在 6 位具有磺酰胺的 2-氨基苯并噻唑类似物也被研究作为 hCA IX 和 XII 的抑制剂 . 这些是潜在的抗肿瘤靶点 .
抗病毒应用
文献调查表明,2-氨基噻唑衍生物代表着一类具有抗病毒活性的杂环体系 .
抗菌应用
抗惊厥应用
抗糖尿病应用
降压应用
作用机制
Target of Action
The primary targets of 2-amino-N-cyclopropylthiazole-5-sulfonamide are enzymes such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play a crucial role in various physiological processes, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Mode of Action
2-amino-N-cyclopropylthiazole-5-sulfonamide interacts with its targets by inhibiting their activity. This inhibition prevents the enzymes from catalyzing their respective reactions, leading to changes in the biochemical processes they are involved in .
Biochemical Pathways
The inhibition of anti-carbonic anhydrase and anti-dihydropteroate synthetase affects several biochemical pathways. For instance, the inhibition of dihydropteroate synthetase disrupts the synthesis of folic acid, a vital component for DNA synthesis . The exact pathways affected by 2-amino-N-cyclopropylthiazole-5-sulfonamide and their downstream effects are still under investigation.
Pharmacokinetics
Sulfonamides, in general, are known to have good oral absorption and wide distribution in the body . They are metabolized in the liver and excreted in the urine . These properties impact the bioavailability of the compound, determining the concentration of the drug that reaches the target site.
Result of Action
The molecular and cellular effects of 2-amino-N-cyclopropylthiazole-5-sulfonamide’s action are primarily the result of the inhibition of its target enzymes. This leads to a disruption in the normal functioning of the cells, particularly those that rely on the affected enzymes for critical processes such as DNA synthesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-amino-N-cyclopropylthiazole-5-sulfonamide. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets . .
生化分析
Biochemical Properties
2-amino-N-cyclopropylthiazole-5-sulfonamide plays a significant role in biochemical reactions, particularly due to its interaction with enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as carbonic anhydrase and dihydropteroate synthetase . These interactions are crucial as they can modulate the activity of these enzymes, leading to various pharmacological effects. For instance, inhibition of carbonic anhydrase can result in diuretic and anti-glaucoma effects, while inhibition of dihydropteroate synthetase can exhibit antibacterial properties .
Cellular Effects
The effects of 2-amino-N-cyclopropylthiazole-5-sulfonamide on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can inhibit the proliferation of certain cancer cell lines, such as leukemia and prostate cancer cells . This inhibition is achieved through the modulation of signaling pathways that control cell growth and apoptosis. Additionally, 2-amino-N-cyclopropylthiazole-5-sulfonamide can affect gene expression by altering the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, 2-amino-N-cyclopropylthiazole-5-sulfonamide exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with target enzymes, leading to their inhibition or activation. For example, the compound binds to the active site of carbonic anhydrase, preventing the enzyme from catalyzing the hydration of carbon dioxide . This binding interaction is facilitated by the sulfonamide group, which forms strong hydrogen bonds with the enzyme’s active site residues. Additionally, 2-amino-N-cyclopropylthiazole-5-sulfonamide can modulate gene expression by interacting with transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-amino-N-cyclopropylthiazole-5-sulfonamide can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biochemical activity . Over time, the compound may undergo degradation, leading to a decrease in its efficacy. Long-term studies in vitro and in vivo have demonstrated that prolonged exposure to 2-amino-N-cyclopropylthiazole-5-sulfonamide can result in adaptive cellular responses, such as changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-amino-N-cyclopropylthiazole-5-sulfonamide vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and reduction of inflammation . At higher doses, toxic or adverse effects may occur, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity. These findings highlight the importance of dose optimization in the development of 2-amino-N-cyclopropylthiazole-5-sulfonamide as a therapeutic agent .
Metabolic Pathways
2-amino-N-cyclopropylthiazole-5-sulfonamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which catalyze its oxidation and conjugation . These metabolic reactions result in the formation of metabolites that can be further processed or excreted from the body. The compound’s involvement in metabolic pathways can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of 2-amino-N-cyclopropylthiazole-5-sulfonamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which regulate its intracellular concentration . Additionally, binding proteins in the blood and tissues can facilitate the distribution of the compound to various organs and tissues. These interactions influence the localization and accumulation of 2-amino-N-cyclopropylthiazole-5-sulfonamide, affecting its overall pharmacokinetics and pharmacodynamics .
Subcellular Localization
The subcellular localization of 2-amino-N-cyclopropylthiazole-5-sulfonamide is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . These localization signals ensure that the compound reaches its site of action, where it can interact with target biomolecules and exert its biochemical effects. The subcellular localization of 2-amino-N-cyclopropylthiazole-5-sulfonamide can also influence its stability and degradation, affecting its overall efficacy .
属性
IUPAC Name |
2-amino-N-cyclopropyl-1,3-thiazole-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S2/c7-6-8-3-5(12-6)13(10,11)9-4-1-2-4/h3-4,9H,1-2H2,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQINWLPQQGASGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



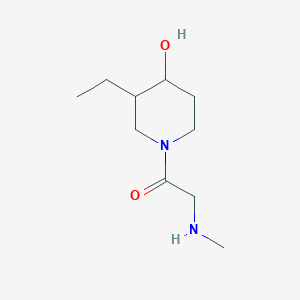
![Azetidin-3-yl(1-oxa-8-azaspiro[5.5]undecan-8-yl)methanone](/img/structure/B1491263.png)
![2-(2-Azidoethyl)-6-oxa-2-azaspiro[4.5]decane](/img/structure/B1491265.png)
![3-Chloro-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B1491266.png)
![2-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B1491267.png)
![2-Oxa-7-azaspiro[3.5]nonan-7-amine](/img/structure/B1491269.png)
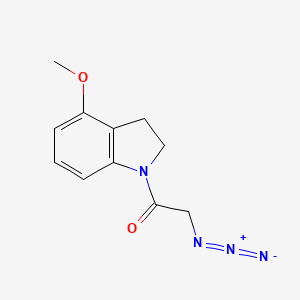
![2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)butanoic acid](/img/structure/B1491272.png)
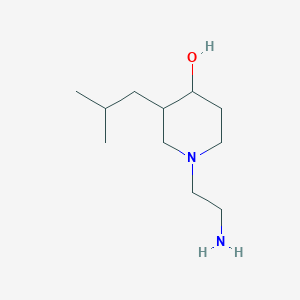
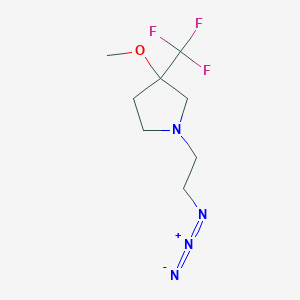
![8-(3-Aminopropyl)-1-oxa-8-azaspiro[5.5]undecan-4-ol](/img/structure/B1491277.png)

